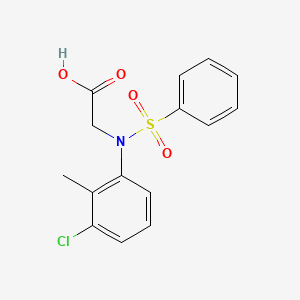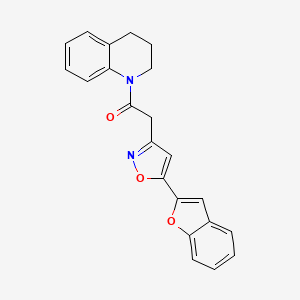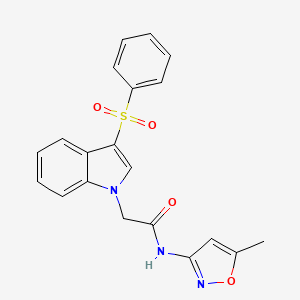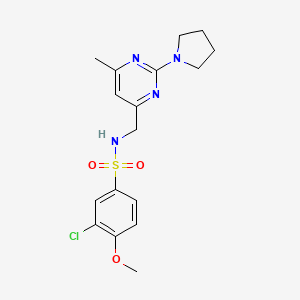
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives, which have been studied for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mechanism Of Action
The mechanism of action of 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, studies have suggested that this compound exerts its anti-tumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It also inhibits the AKT/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the hepatitis C virus by inhibiting viral replication.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments is its potent anti-tumor activity against various cancer cell lines. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research of 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. One area of research is in the development of novel anti-cancer agents based on the structure of this compound. Researchers could modify the structure of this compound to improve its potency and selectivity against cancer cells. Another area of research is in the development of anti-inflammatory agents based on this compound. Researchers could investigate the structure-activity relationship of this compound to identify more potent and selective anti-inflammatory agents.
Conclusion
In conclusion, 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has potential applications in various fields, including cancer treatment, anti-inflammatory agents, and anti-viral agents. This compound has potent anti-tumor activity against various cancer cell lines and has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of novel anti-cancer and anti-inflammatory agents.
Synthesis Methods
The synthesis of 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 4-methyl-2-aminobenzothiazole with 3-fluorobenzoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
Several scientific studies have investigated the potential applications of 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. One of the significant areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. The anti-tumor activity of this compound is attributed to its ability to induce apoptosis (programmed cell death) and inhibit the growth of cancer cells.
Another area of research is in the field of anti-inflammatory agents. Studies have shown that 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been studied for its potential use as an anti-viral agent against the hepatitis C virus.
properties
IUPAC Name |
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIYYQGYIYPHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2763336.png)









![4-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2763355.png)

![5-Methyl-3-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2763358.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2763359.png)